molecular formula C23H20N2O6 B2568815 3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618876-22-5

3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2568815
CAS RN: 618876-22-5
M. Wt: 420.421
InChI Key: NPSRQPRPSGQYQR-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H20N2O6 and its molecular weight is 420.421. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Research

Research on heterocyclic compounds, such as pyrroles, pyrazoles, and isoxazoles, often focuses on their synthesis, reactivity, and potential applications in medicinal chemistry and materials science. These compounds are integral to the development of new pharmaceuticals, agrochemicals, and organic materials due to their diverse biological activities and chemical properties.

Synthesis and Chemical Properties

Studies on the synthesis of complex heterocycles often explore the reactivity and functionalization of their core structures, aiming to develop new synthetic methodologies or improve existing ones. For example, the synthesis of pyrrole and isoxazole derivatives involves various strategies, including cyclocondensation reactions, flash vacuum pyrolysis, and multicomponent reactions, which provide access to a wide range of biologically active molecules (Cox, Dixon, Lister, & Prager, 2004; Mahata et al., 2003).

Potential Biological Activities

The exploration of heterocyclic compounds often includes the evaluation of their biological activities. Compounds containing pyrrole, isoxazole, or similar heterocyclic frameworks are studied for their potential as pharmaceutical agents, including anti-inflammatory, analgesic, and anticancer properties (Muchowski et al., 1985). These studies contribute to the discovery of new drugs and the understanding of molecular mechanisms underlying their activities.

properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-13-12-18(24-31-13)25-20(16-6-4-5-7-17(16)30-3)19(22(27)23(25)28)21(26)14-8-10-15(29-2)11-9-14/h4-12,20,26H,1-3H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRORKAMUGOJH-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-(4-methoxybenzoyl)-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

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